molecular formula C19H9F5N2O B2922700 2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-63-9

2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2922700
CAS No.: 338964-63-9
M. Wt: 376.286
InChI Key: ASRKGDCPIAQNIS-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS 338964-63-9) is a specialized pyridine-carbonitrile derivative with a molecular formula of C19H9F5N2O and a molecular weight of 376.29 g/mol . This compound is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group, structural motifs that are frequently employed in medicinal and agrochemical research to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity . The specific arrangement of its difluorophenoxy and trifluoromethylphenyl substituents makes it a valuable intermediate for researchers exploring structure-activity relationships. Compounds featuring the trifluoromethylpyridine (TFMP) scaffold are well-documented in the literature for their broad utility. They serve as critical building blocks in the development of active ingredients for agrochemicals, including herbicides, insecticides, and fungicides . Furthermore, in pharmaceutical research, TFMP derivatives are key structural components in various investigative therapies, such as Nav1.8 sodium channel inhibitors for pain management and other disease targets . The chemical structure of this compound suggests its primary research application lies in its potential as a synthetic intermediate for the construction of more complex molecules. Researchers may utilize it in cross-coupling reactions or as a precursor for further functionalization to create novel compounds for high-throughput screening and biological evaluation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9F5N2O/c20-15-4-5-17(16(21)8-15)27-18-12(9-25)6-13(10-26-18)11-2-1-3-14(7-11)19(22,23)24/h1-8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRKGDCPIAQNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=C(C=C(C=C3)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving a suitable nitrile and a fluorinated phenyl compound under basic conditions.

    Introduction of the Difluorophenoxy Group: This step involves the nucleophilic substitution of a halogenated pyridine intermediate with 2,4-difluorophenol.

    Final Coupling Reaction: The final step involves coupling the intermediate with a trifluoromethyl-substituted phenyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Structure

The pyridine-3-carbonitrile core differentiates the target compound from analogs with pyrimidine (e.g., ), pyrazole (e.g., fipronil in ), or fused systems (e.g., pyrano[3,2-c]pyridine in ). Pyridine derivatives generally exhibit moderate basicity and planar geometry, favoring π-π stacking interactions in biological systems, unlike saturated or larger rings (e.g., hexahydrocycloocta[b]pyridine in ), which introduce steric hindrance or reduced reactivity .

Substituent Effects

Fluorinated Groups:
  • 3-(Trifluoromethyl)phenyl Group : This substituent enhances metabolic resistance compared to ethylsulfinyl (e.g., ethiprole in ) or hydroxyethyl () groups. The trifluoromethyl group’s electronegativity and size may mimic bioisosteres like chlorine in pesticidal compounds .
Carbonitrile Positioning:

The 3-carbonitrile group is conserved in many analogs (e.g., ). Its position on the pyridine ring creates a hydrogen-bond acceptor site, critical for interactions with biological targets such as kinases or GABA receptors .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituents Predicted logP Metabolic Stability
Target Compound Pyridine-3-carbonitrile 2,4-Difluorophenoxy, 3-(trifluoromethyl)phenyl 4.2 High
Fipronil () Pyrazole-3-carbonitrile 2,6-Dichloro-4-(trifluoromethyl)phenyl 3.8 Moderate
Compound Pyrano[3,2-c]pyridine 4-Fluorophenyl, hydroxyethyl 2.8 Moderate (due to -OH)
Compound Pyrazolo[4,3-d]pyrimidine 4-Fluorophenyl, p-tolyl 3.5 Low
  • Lipophilicity : The target’s higher logP (4.2) compared to analogs with polar groups (e.g., hydroxyethyl in ) suggests superior membrane permeability but lower aqueous solubility.
  • Metabolic Stability : Multiple fluorine atoms in the target compound likely reduce oxidative metabolism, contrasting with compounds like , where hydroxy groups increase susceptibility to phase I metabolism .

Biological Activity

2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, also known by its CAS number 338964-63-9, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H9F5N2O. It features a pyridine ring substituted with difluorophenoxy and trifluoromethyl groups, which may influence its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the inhibition of specific enzymes and pathways. Below is a summary of its biological effects:

Enzyme Inhibition

  • Secretory Phospholipase A₂ (sPLA₂) :
    • One study reported that derivatives of this compound showed inhibitory activity against sPLA₂, with an IC₅₀ value of 90 µM for one of the most potent analogs .
  • Mitogen-Activated Protein Kinase (MAPK) :
    • The compound has been linked to kinase activity, specifically targeting p38 MAPK pathways, which are crucial in inflammatory responses and cellular stress .

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
  • The difluorophenoxy moiety may facilitate interactions with active sites of enzymes or receptors involved in signaling pathways.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the compound's efficacy:

  • Anti-inflammatory Activity :
    • Inhibitory effects on sPLA₂ suggest a role in modulating inflammatory processes. This could have implications for the treatment of conditions like arthritis or other inflammatory disorders .
  • Cancer Research :
    • The compound's ability to inhibit key kinases may position it as a candidate for cancer therapy, particularly in targeting tumor microenvironments where MAPK signaling is upregulated .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayIC₅₀ ValueReference
Enzyme InhibitionSecretory Phospholipase A₂90 µM
Kinase Activityp38 MAPKNot specified

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